molecular formula C17H26N2O3 B4949511 2,6-dimethoxy-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol

2,6-dimethoxy-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol

Cat. No.: B4949511
M. Wt: 306.4 g/mol
InChI Key: OCSJIBDYOMTZCG-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol is an organic compound with a complex structure that includes a phenolic core substituted with methoxy groups and a pyrrolo[1,2-a]pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol typically involves the reaction of 2,6-dibromo-4-methylphenol with sodium methoxide . This reaction proceeds under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted under appropriate conditions using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

2,6-Dimethoxy-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,6-dimethoxy-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the pyrrolo[1,2-a]pyrazine moiety may interact with specific protein sites, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-methylphenol: Shares the phenolic core but lacks the pyrrolo[1,2-a]pyrazine moiety.

    4-Methylsyringol: Another methoxy-substituted phenol with similar chemical properties.

    4-Hydroxy-3,5-dimethoxytoluene: Similar structure but different substitution pattern.

Uniqueness

2,6-Dimethoxy-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol is unique due to the presence of the pyrrolo[1,2-a]pyrazine moiety, which imparts distinct chemical and biological properties not found in simpler phenolic compounds .

Properties

IUPAC Name

2,6-dimethoxy-4-[(1-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-12-14-5-4-6-18(14)7-8-19(12)11-13-9-15(21-2)17(20)16(10-13)22-3/h9-10,12,14,20H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSJIBDYOMTZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCCN2CCN1CC3=CC(=C(C(=C3)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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